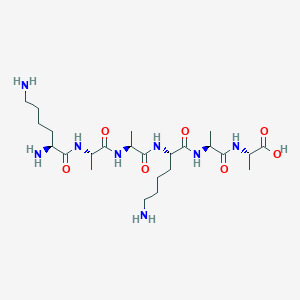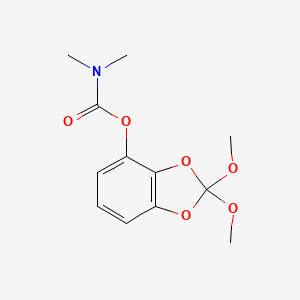![molecular formula C22H24N2 B14609366 4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline) CAS No. 59852-62-9](/img/structure/B14609366.png)
4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) is an organic compound belonging to the family of aromatic amines. It is characterized by the presence of two aniline groups connected by a methylene bridge, with additional methyl groups attached to the aromatic rings. This compound is known for its applications in various industrial processes and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) typically involves the reaction of 4-methylbenzaldehyde with 2-methylaniline in the presence of a catalyst. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two aniline groups. The reaction conditions often include elevated temperatures and the use of acidic or basic catalysts to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and reduced amine compounds .
Wissenschaftliche Forschungsanwendungen
4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of dyes, pigments, and as a curing agent in polymer chemistry.
Wirkmechanismus
The mechanism of action of 4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(2-chloroaniline): Known for its use as a curing agent in polyurethane production.
4,4’-Methylenebis(N,N-dimethylaniline): Used in dye manufacture and as a reagent for lead determination.
4,4’-Methylenedianiline: Commonly used in the production of epoxy resins and as a hardener.
Uniqueness
4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) stands out due to its specific structural features, such as the presence of methyl groups on the aromatic rings, which can influence its reactivity and applications. Its unique properties make it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
59852-62-9 |
|---|---|
Molekularformel |
C22H24N2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
4-[(4-amino-3-methylphenyl)-(4-methylphenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C22H24N2/c1-14-4-6-17(7-5-14)22(18-8-10-20(23)15(2)12-18)19-9-11-21(24)16(3)13-19/h4-13,22H,23-24H2,1-3H3 |
InChI-Schlüssel |
BTOBTMVKHWWKBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)






![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)

